molecular formula C9H11F3N4O2 B15055570 Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate

Cat. No.: B15055570
M. Wt: 264.20 g/mol
InChI Key: QWSIJSUUXDAQII-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a pyrimidine derivative featuring a trifluoroethylamino substituent at position 6 and an ethyl carboxylate group at position 2. This compound belongs to a class of fluorinated heterocycles, which are widely explored in medicinal chemistry due to fluorine’s unique physicochemical properties.

Properties

Molecular Formula

C9H11F3N4O2

Molecular Weight

264.20 g/mol

IUPAC Name

ethyl 5-amino-6-(2,2,2-trifluoroethylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C9H11F3N4O2/c1-2-18-8(17)6-5(13)7(16-4-15-6)14-3-9(10,11)12/h4H,2-3,13H2,1H3,(H,14,15,16)

InChI Key

QWSIJSUUXDAQII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)NCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Multi-Step Condensation Approach

The most widely reported method involves a multi-step condensation sequence starting with a pyrimidine core. The synthesis typically begins with ethyl 5-aminopyrimidine-4-carboxylate, which undergoes sequential functionalization at the 6-position. The trifluoroethylamino group is introduced via nucleophilic substitution or reductive amination.

A representative procedure involves:

  • Amination of Pyrimidine Intermediate : Reaction of ethyl 5-aminopyrimidine-4-carboxylate with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound in ~65% purity.

Key challenges include regioselectivity control and minimizing side reactions due to the electron-withdrawing trifluoroethyl group.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics, as demonstrated in analogous pyrimidine syntheses. For example, a Biginelli-like reaction under microwave conditions (160 W, 3 minutes) using:

  • 3,5-Bis(trifluoromethyl)benzaldehyde,
  • Ethyl acetoacetate,
  • Thiourea,
  • Concentrated H₂SO₄ in ethanol.

While this method was reported for a related compound, adapting it to this compound could involve substituting thiourea with 2,2,2-trifluoroethylamine. Reaction optimization studies suggest a yield improvement of 15–20% compared to conventional heating.

Aza-Wittig Reaction Strategy

The aza-Wittig reaction, effective for constructing pyrimidine rings, has been utilized for similar structures. A generalized protocol includes:

  • Iminophosphorane Formation : Reacting triphenylphosphine with an azide precursor to generate iminophosphorane.
  • Cyclization : Treating the intermediate with phenyl isocyanate to form the pyrimidine core.
  • Functionalization : Introducing the trifluoroethylamino group via nucleophilic substitution.

This method offers excellent regiocontrol but requires stringent anhydrous conditions and specialized reagents.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Temperature 60–80°C Balances reaction rate and decomposition
Catalyst HATU Enhances coupling efficiency

Polar aprotic solvents like DMF or dimethylacetamide (DMAc) are preferred due to their ability to dissolve both aromatic and amine reactants. Elevated temperatures (60–80°C) improve reaction kinetics but risk decomposition of the trifluoroethyl group.

Catalytic Systems

  • Coupling Agents : HATU and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for amide bond formation, with HATU yielding 10–15% higher efficiency.
  • Acid Scavengers : Triethylamine or DIEA (N,N-Diisopropylethylamine) neutralize HCl byproducts, preventing protonation of the amine nucleophile.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves baseline separation of the target compound from unreacted starting materials.
  • Reverse-Phase HPLC : Employed for high-purity batches (>98%), using a C18 column and acetonitrile/water mobile phase.

Crystallization

Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Multi-Step Condensation 65 95 24 High
Microwave-Assisted 75–80 90 0.5 Moderate
Aza-Wittig Reaction 55 98 48 Low

The microwave-assisted method offers the best trade-off between yield and time, though scalability remains limited by equipment constraints.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems can enhance reproducibility and reduce reaction times by 40–50% compared to batch processes. Key parameters include:

  • Residence time: 10–15 minutes,
  • Pressure: 2–3 bar,
  • Temperature: 70°C.

Green Chemistry Metrics

  • E-Factor : 8.2 (kg waste/kg product),
  • Atom Economy : 72%,
  • Solvent Recovery : 85% via distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure is distinguished by the trifluoroethylamino group at position 6, a feature that differentiates it from other fluorinated pyrimidines. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Reference
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate - Trifluoromethyl (CF₃) at position 2
- Amino at position 6
Higher electronegativity at position 2; reduced steric bulk compared to CF₃CH₂-
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile - Trifluoromethylphenyl at position 6
- Methyl at position 5
Enhanced aromatic interactions; increased molecular weight
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate - Difluorophenyl at position 4
- Thioxo group at position 2
Improved solubility due to difluorophenyl; sulfur enhances π-π stacking
Key Observations:

Trifluoroethylamino vs. Trifluoromethyl: The trifluoroethylamino group (CF₃CH₂-NH-) in the target compound introduces both steric bulk and polar hydrophobicity, which may alter binding kinetics compared to CF₃-substituted analogs .

Positional Effects: Substitution at position 6 (as in the target compound) versus position 2 (as in ) can significantly impact electronic distribution.

Biological Implications: Fluorine’s role in enhancing metabolic stability and membrane permeability is well-documented , but the trifluoroethylamino group may confer unique ADME (absorption, distribution, metabolism, excretion) profiles due to its extended alkyl chain.

Pharmacological Potential

  • Target Selectivity: The trifluoroethylamino group’s size and polarity may improve selectivity for kinases or enzymes with hydrophobic active sites, a trend observed in fluorinated JAK inhibitors (e.g., abrocitinib analogs in ) .
  • Metabolic Stability: Fluorine’s inductive effects reduce oxidative metabolism, as demonstrated in fluorinated drugs like ciprofloxacin . The trifluoroethyl chain may further shield the amino group from enzymatic degradation.

Biological Activity

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine derivatives class. Its structure features an ethyl ester group, an amino group, and a trifluoroethyl group attached to the pyrimidine ring. This unique composition enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C11H14F3N4O2
  • Molecular Weight : Approximately 273.25 g/mol

The trifluoroethyl moiety is particularly significant as it enhances the compound's binding affinity to biological targets through increased hydrophobic interactions.

Research indicates that this compound exhibits various biological activities. Its mechanism of action involves:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific kinases which are crucial in various signaling pathways.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against influenza viruses, indicating its role in reducing viral replication in infected cells .

Pharmacokinetics

Pharmacokinetic studies reveal:

  • Bioavailability : The compound has an oral bioavailability (F) of approximately 31.8% following administration at a dose of 10 mg/kg.
  • Clearance Rate : A clearance rate of 82.7 ± 1.97 mL/h/kg was observed after intravenous administration of 2 mg/kg, indicating a relatively high clearance rate .

Toxicity Profile

Toxicity studies conducted on Kunming mice demonstrated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This favorable safety profile suggests potential for therapeutic applications without significant adverse effects .

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside similar pyrimidine derivatives:

Compound NameUnique Features
Ethyl 5-amino-pyrimidine-4-carboxylateLacks trifluoroethyl group
Ethyl 5-amino-1-(trifluoromethyl)-pyrimidineContains trifluoromethyl instead of trifluoroethyl
Ethyl 5-amino-6-(methylamino)pyrimidineContains methylamino group instead of trifluoroethyl

This comparison highlights how this compound stands out due to its unique trifluoroethyl substitution and potential biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays showed that it exhibited significant growth inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values ranged from 0.87–12.91 μM for MCF-7 cells and 1.75–9.46 μM for MDA-MB-231 cells, demonstrating superior activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

Antiviral Activity Against Influenza

In animal models, the compound demonstrated a rapid reduction in viral load in the lungs of mice infected with influenza A virus. This effect was significant enough to suggest a direct impact on viral replication processes within host cells .

Safety and Efficacy Studies

Further investigations into its safety profile revealed that the compound did not induce any significant adverse effects at high doses during subacute toxicity studies in healthy mice .

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